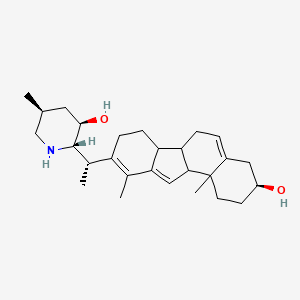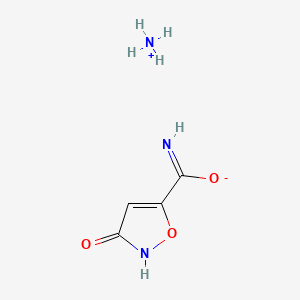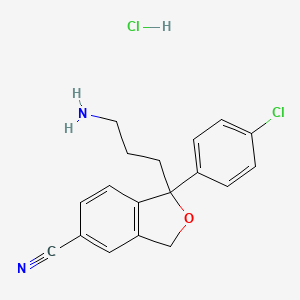
Didemethyl Chloro Citalopram Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemethyl Chloro Citalopram Hydrochloride is a metabolite of Citalopram . It has a molecular weight of 332.80 and a molecular formula of C18H18ClFN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is consistent with its formula, as confirmed by various methods such as FTIR, 1H-NMR, 19F-NMR, and Mass Spectrometry .
Physical and Chemical Properties Analysis
This compound appears as an off-white to pale beige solid. It has a melting point of over 111°C and is slightly soluble in DMSO and Methanol .
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Didemethyl Chloro Citalopram Hydrochloride, through its action on serotonin reuptake, shows significant promise in the treatment of depressive illness. Studies have highlighted its efficacy, comparing favorably to placebo and other antidepressants such as amitriptyline, maprotiline, and imipramine, due to its potent and selective inhibition of serotonin reuptake. This mechanism underpins its therapeutic potential, offering a favorable tolerability profile distinct from tricyclic antidepressants, with minimal anticholinergic effects and a low risk of cardiotoxicity (Milne & Goa, 1991).
Therapeutic Potential Beyond Depression
Research on this compound extends into its use in managing generalized anxiety disorder (GAD), social anxiety disorder (SAD), and panic disorder. For instance, escitalopram, the active S-enantiomer of citalopram, has been shown to provide significant improvement in patients with major depressive disorder (MDD) and is considered a first-line treatment option. Escitalopram's effectiveness in GAD, SAD, panic disorder, and obsessive-compulsive disorder (OCD) has been confirmed, demonstrating rapid onset of symptom improvement and a tolerability profile consistent with other SSRIs (Dhillon, Scott, & Plosker, 2006).
Mechanism of Action
Target of Action
Didemethyl Chloro Citalopram Hydrochloride primarily targets the serotonin transporter (SERT) . SERT is a type of solute carrier family 6 (neurotransmitter transporter, serotonin) protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
this compound is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS) . It has minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The increased serotonin in the synaptic cleft enhances serotonergic transmission, which can affect various biochemical pathways. For instance, it has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These pathways play crucial roles in platelet activation and aggregation .
Pharmacokinetics
The pharmacokinetics of this compound involves extensive hepatic metabolism, primarily via CYP3A4 and 2C19 . The compound has a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .
Result of Action
The inhibition of serotonin reuptake results in an overall increase in serotonergic activity in the CNS. This can lead to improved mood and reduced symptoms of depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) can affect its metabolism and, consequently, its efficacy . Additionally, factors such as age, liver function, and genetic variations in the metabolizing enzymes can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Didemethyl Chloro Citalopram Hydrochloride interacts with various enzymes and proteins. It is a derivative of Citalopram, which is known to inhibit serotonin reuptake in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4)
Cellular Effects
Its parent compound, Citalopram, has been shown to have significant effects on various types of cells and cellular processes . For instance, Citalopram has been found to induce G1/G0 phase cell cycle arrest and promote apoptosis in human laryngeal carcinoma HEP-2 cells
Molecular Mechanism
It is known that Citalopram, the parent compound, exerts its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter (SLC6A4) . This suggests that this compound may have a similar mechanism of action.
Metabolic Pathways
This compound is metabolized by the hepatic cytochrome P450 system. The formation of R/S-demethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLOQFYAPCTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-48-5 |
Source


|
| Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
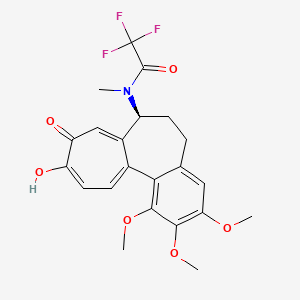
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
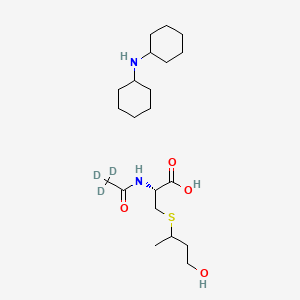
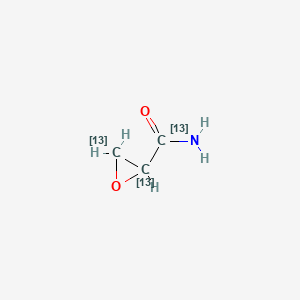
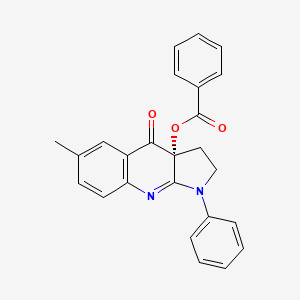
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)
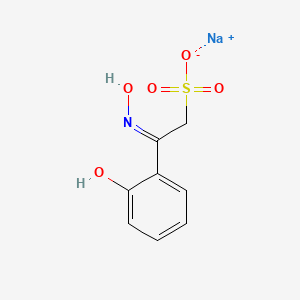
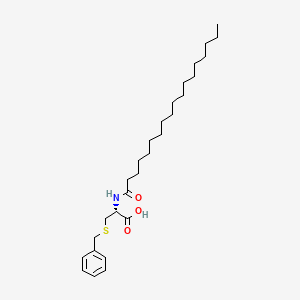
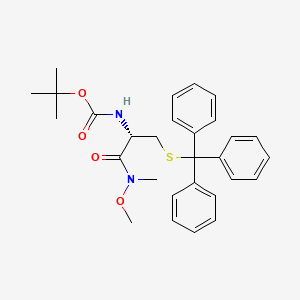
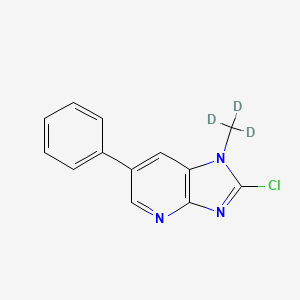
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
